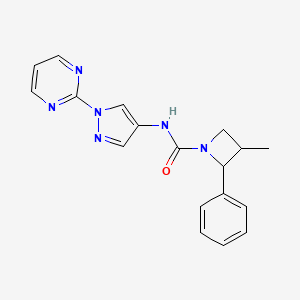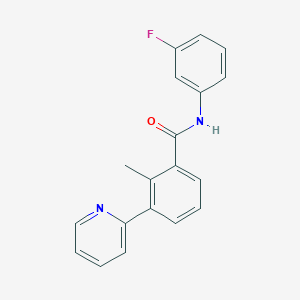
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of azetidine-based compound that has a unique molecular structure and exhibits promising biological activities.
作用機序
The mechanism of action of 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to act through several pathways, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the immune system. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. This compound has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMPs, which are involved in the inflammatory response and tumor growth. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide in lab experiments is its unique molecular structure, which allows for the study of its biological activities and potential applications. This compound also exhibits promising biological activities, making it a potential candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the research and development of 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide. One direction is the study of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is the development of new synthetic methods for the production of this compound, which may lead to increased availability and lower costs. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent and selective compounds with improved biological activities.
合成法
The synthesis of 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide involves several steps, including the reaction of 2-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-pyrimidin-2-ylhydrazine to form the corresponding hydrazide. The final step involves the reaction of the hydrazide with 3-methylazetidine-1-carboxylic acid to form the desired compound.
科学的研究の応用
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound exhibits promising biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.
特性
IUPAC Name |
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-13-11-23(16(13)14-6-3-2-4-7-14)18(25)22-15-10-21-24(12-15)17-19-8-5-9-20-17/h2-10,12-13,16H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOYYWJYRBSCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-3-(propan-2-yloxymethyl)aniline](/img/structure/B7663288.png)

![N,N-dimethyl-2-[4-[(2-methylfuran-3-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7663313.png)
![N-[3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]methanesulfonamide](/img/structure/B7663321.png)
![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![3-chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663342.png)
![5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7663346.png)
![2-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluoroaniline](/img/structure/B7663353.png)
![4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663367.png)

![3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663380.png)

![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)
![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
